molecular formula C14H19BF2O3 B8208992 2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester

2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester

Cat. No.: B8208992
M. Wt: 284.11 g/mol
InChI Key: HTEGXNLQLMBVMN-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. Its molecular structure includes a boronic acid ester group, which is crucial for its reactivity in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 2,4-difluoro-5-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The process involves the careful handling of reagents and solvents to ensure the purity and stability of the final product.

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions, where the boronic ester group can be replaced by various nucleophiles.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used.

Major Products: The primary products of reactions involving this compound are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Chemistry:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials with specific electronic properties.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.

    Bioconjugation: Facilitates the attachment of biomolecules to various surfaces or other molecules.

Industry:

    Agrochemicals: Plays a role in the synthesis of herbicides and pesticides.

    Polymers: Used in the production of polymers with unique properties.

Mechanism of Action

The mechanism by which 2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester exerts its effects primarily involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the electronic properties of the fluorine and ethoxy substituents, which enhance the reactivity of the boronic ester.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the fluorine and ethoxy substituents, making it less reactive in certain coupling reactions.

    2,4-Difluorophenylboronic Acid Pinacol Ester: Similar but without the ethoxy group, which affects its solubility and reactivity.

    5-Ethoxyphenylboronic Acid Pinacol Ester: Lacks the fluorine atoms, resulting in different electronic properties.

Uniqueness: 2,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine and ethoxy groups, which enhance its reactivity and stability in various chemical reactions. These substituents also influence the compound’s solubility and compatibility with different solvents and reaction conditions, making it a versatile reagent in organic synthesis.

This comprehensive overview highlights the significance of this compound in various fields of scientific research and industrial applications. Its unique chemical properties and reactivity make it an invaluable tool for chemists and researchers.

Properties

IUPAC Name

2-(5-ethoxy-2,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-12-7-9(10(16)8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEGXNLQLMBVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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